

# "replicating Dr. Burzynski's clinical trial results for Antineoplaston A10"

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | Antineoplaston A10 |           |
| Cat. No.:            | B1666055           | Get Quote |

# A Comparative Guide to the Clinical Trial Results of Antineoplaston A10

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the clinical trial results for **Antineoplaston A10**, a controversial experimental cancer therapy developed by Dr. Stanislaw Burzynski. The information presented herein is compiled from publications by the Burzynski Clinic and evaluations by independent bodies such as the National Cancer Institute (NCI). The objective is to offer a structured comparison to aid researchers in understanding the available data and the challenges associated with its replication.

Antineoplaston A10 (also referred to as Atengenal or A10) is a synthetic derivative of phenylacetylglutamine.[1][2] It is often administered in conjunction with Antineoplaston AS2-1, which is a mixture of sodium phenylacetate and phenylacetylglutamine.[1][3] Proponents claim these compounds act as molecular switches to restore normal cellular processes in cancer cells.[4] However, Antineoplaston therapy is not approved by the U.S. Food and Drug Administration (FDA) for the treatment of any disease.[5][6]

### **Comparative Performance Data**

The clinical efficacy of **Antineoplaston A10**, primarily in combination with AS2-1, has been reported in numerous Phase II, single-arm trials conducted at the Burzynski Clinic. These trials have focused heavily on brain tumors. A significant point of contention within the scientific







community is the absence of published randomized, controlled trials, which are the gold standard for evaluating the effectiveness of a new treatment.[5][7][8]

The National Cancer Institute (NCI) attempted to conduct Phase II trials in the 1990s, but the studies were closed due to insufficient patient enrollment, and therefore, no definitive conclusions about the therapy's effectiveness could be drawn.[7][9]

Table 1: Summary of Clinical Trial Results Reported by the Burzynski Clinic (**Antineoplaston A10** and AS2-1)



| Study /<br>Protocol                                              | Cancer<br>Type                                                | Number<br>of<br>Patients | Complete<br>Respons<br>e (CR) | Partial<br>Respons<br>e (PR) | Stable<br>Disease<br>(SD) | Key<br>Survival<br>Data                        |
|------------------------------------------------------------------|---------------------------------------------------------------|--------------------------|-------------------------------|------------------------------|---------------------------|------------------------------------------------|
| BT-13<br>(Final<br>Report)[1]                                    | Low-Grade<br>Astrocytom<br>a<br>(Children)                    | 16                       | 25.0%                         | 12.5%                        | 37.5%                     | 5-year<br>Overall<br>Survival:<br>67.7%        |
| Recurrent Diffuse Intrinsic Brain Stem Glioma (Preliminar y)[10] | Recurrent Diffuse Intrinsic Brain Stem Glioma                 | 10<br>(evaluable)        | 20%                           | 30%                          | 30%                       | 2-year<br>Survival:<br>33.3%                   |
| BT-08<br>(Final<br>Report)[11]                                   | Newly-<br>Diagnosed<br>Anaplastic<br>Astrocytom<br>a (Adults) | 19                       | 21%                           | 0%                           | 26%                       | 10-year<br>Overall<br>Survival:<br>14%         |
| Brainstem<br>Glioma (4<br>Phase II<br>Trials)[9]                 | High-<br>Grade<br>Brainstem<br>Glioma                         | 18                       | 11%                           | 11%                          | 39%                       | 5-year<br>Overall<br>Survival:<br>22%          |
| BT-3 (20<br>patients)<br>[12]                                    | Astrocytom<br>as (High<br>and Low<br>Grade)                   | 20                       | 20%                           | 10%                          | 50%                       | One patient reported with 27.7- year survival. |

Table 2: Findings from Independent and External Reviews



| Organization / Study                    | Findings and Conclusions                                                                                                                                                                                                                                                                                                          |  |  |  |
|-----------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|--|--|
| National Cancer Institute (NCI)[7][9]   | In 1991, an NCI review of seven "best cases" from the Burzynski Clinic found some evidence of antitumor activity, prompting NCI-sponsored trials.[9] However, these Phase II trials, initiated in 1993, were closed by 1995 due to slow enrollment (only 9 patients). No definitive conclusions on efficacy could be drawn.[7][9] |  |  |  |
| Peer-Reviewed Literature                | No randomized, controlled trials demonstrating the effectiveness of antineoplastons have been published in peer-reviewed scientific journals.[5] [8] The majority of published studies are authored by Dr. Burzynski and his associates from his own clinic.[9]                                                                   |  |  |  |
| U.S. Food and Drug Administration (FDA) | Antineoplastons are not approved for the prevention or treatment of any disease.[5][6] Clinical trials are permitted to be conducted at Dr. Burzynski's clinic under an Investigational New Drug (IND) application.[7]                                                                                                            |  |  |  |

## **Experimental Protocols and Methodologies**

Replicating clinical results requires a detailed understanding of the experimental protocol. Based on published reports from the Burzynski Clinic, the administration of **Antineoplaston A10** and AS2-1 follows a specific methodology.

#### 1. Patient Population:

- Patients with various types of cancer, with a focus on primary brain tumors (e.g., astrocytoma, glioma), often recurrent or progressive after standard therapies.[10][11][12]
- Eligibility criteria typically require a Karnofsky Performance Status of 60-100%.[13]
- 2. Dosing and Administration:



- Antineoplastons A10 and AS2-1 are administered intravenously.[1][10]
- The treatment protocol involves frequent infusions, often every four hours, using an automated pump.[1][13]
- Dosages are escalated to reach the maximum tolerated or effective dose.[10]
- Average and median dosages vary significantly by study and patient. For example:
  - Low-Grade Astrocytoma (Children): Median maximum A10 dose of 11.52 g/kg/day and AS2-1 of 0.38 g/kg/day.[1]
  - Recurrent Brain Stem Glioma: Average A10 dosage of 11.3 g/kg/day and AS2-1 of 0.4 g/kg/day.[10]
- 3. Treatment Duration:
- Treatment is typically long-term, continuing for many months or even years.[1][13]
- In one study, the median duration of IV therapy was 83 weeks.[1] Another protocol specifies treatment for at least 12 months in the absence of disease progression.[13]
- 4. Monitoring and Evaluation:
- Tumor response is primarily assessed using gadolinium-enhanced Magnetic Resonance Imaging (MRI).[10][13]
- MRIs are performed at regular intervals, such as every 8 weeks for the first two years of treatment.[13]
- Adverse events are monitored and graded. Reported toxicities include hypernatremia (high sodium levels), fatigue, skin rash, and anemia.[1][10] Severe neurological side effects have also been reported.[5][6]

Caption: A generalized experimental workflow for Burzynski's clinical trials.

### **Proposed Mechanism of Action**







The precise mechanism of action for **Antineoplaston A10** has not been conclusively demonstrated in peer-reviewed literature.[5][14] However, several theories have been proposed, primarily by Dr. Burzynski and his associates. These hypotheses often center on the ability of antineoplastons to influence cellular signaling pathways that are dysregulated in cancer.

Key proposed mechanisms include:

- RAS Inhibition: The active ingredient of Antineoplaston A10, phenylacetylglutamine (PG), is suggested to inhibit the activity of the RAS oncogene, which could in turn promote apoptosis (programmed cell death).[15]
- Histone Deacetylase (HDAC) Inhibition: Phenylacetic acid (PN), a component of the accompanying AS2-1 formulation, has been shown to be a weak HDAC inhibitor. HDAC inhibition can lead to the activation of tumor suppressor genes like p21 and p53.[3]
- Interference with DNA: One early theory proposed that A10 might intercalate with DNA, potentially interfering with DNA replication and transcription, though no published evidence has confirmed this.[14]





Click to download full resolution via product page

Caption: Proposed mechanisms of action for Antineoplastons A10 and AS2-1.

## Conclusion

The clinical data for **Antineoplaston A10** originates almost exclusively from single-arm, non-randomized Phase II trials conducted by its developer. While the reported response and survival rates in difficult-to-treat cancers appear promising in these publications, these results have not been replicated by independent, randomized controlled trials, which are the cornerstone of evidence-based medicine. The scientific community largely views antineoplaston therapy as unproven.[8] For drug development professionals, the challenge in evaluating **Antineoplaston A10** lies in the lack of independent verification and the need for rigorous, controlled studies to validate the initial findings reported by the Burzynski Clinic.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. A Phase II Study of Antineoplastons A10 and AS2-1 in Children with Low-Grade Astrocytomas—Final Report (Protocol BT-13) [scirp.org]
- 2. Treating cancer with antineoplaston therapy: What to know [medicalnewstoday.com]
- 3. Antineoplaston [chemeurope.com]
- 4. Antineoplastons: Innovative Cancer Treatment at Burzynski Clinic [burzynskiclinic.com]
- 5. Antineoplastons (PDQ®) NCI [cancer.gov]
- 6. Antineoplastons NCI [cancer.gov]
- 7. Antineoplastons (PDQ®): Integrative, alternative, and complementary therapies Patient Information [NCI] [crossroadspsychiatric.com]
- 8. uniad.org.br [uniad.org.br]
- 9. aapc.com [aapc.com]
- 10. Phase II study of antineoplaston A10 and AS2-1 in patients with recurrent diffuse intrinsic brain stem glioma: a preliminary report PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Phase II Study of Antineoplastons A10 and AS2-1 in Adult Patients With Newly-Diagnosed Anaplastic Astrocytoma-Final Report (Protocol BT-08) | Burzynski | Cancer and Clinical Oncology | CCSE [ccsenet.org]
- 12. clinmedjournals.org [clinmedjournals.org]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Antineoplastons (PDQ®) PDQ Cancer Information Summaries NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- To cite this document: BenchChem. ["replicating Dr. Burzynski's clinical trial results for Antineoplaston A10"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666055#replicating-dr-burzynski-s-clinical-trial-results-for-antineoplaston-a10]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com